5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid
CAS No.:
Cat. No.: VC16204544
Molecular Formula: C13H7F4NO2
Molecular Weight: 285.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H7F4NO2 |
|---|---|
| Molecular Weight | 285.19 g/mol |
| IUPAC Name | 5-fluoro-2-[2-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C13H7F4NO2/c14-10-6-18-11(5-8(10)12(19)20)7-3-1-2-4-9(7)13(15,16)17/h1-6H,(H,19,20) |
| Standard InChI Key | ZTACIUFPTQUZNV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NC=C(C(=C2)C(=O)O)F)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 5-fluoro-2-[2-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid, reflects its intricate structure. The pyridine core is substituted with a fluorine atom at the 5-position and a 2-(trifluoromethyl)phenyl group at the 2-position, while the 4-position hosts a carboxylic acid moiety. This arrangement creates a sterically demanding environment that influences reactivity and intermolecular interactions.
Key structural features include:
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Trifluoromethyl group: Enhances lipophilicity and electron-withdrawing effects, stabilizing the phenyl ring against metabolic degradation.
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Fluorine atom: Improves binding affinity to biological targets through polar interactions and steric effects.
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Carboxylic acid: Facilitates salt formation and hydrogen bonding, critical for solubility and target engagement.
Spectroscopic and Computational Data
The compound’s canonical SMILES (C1=CC=C(C(=C1)C2=NC=C(C(=C2)C(=O)O)F)C(F)(F)F) and InChIKey (ZTACIUFPTQUZNV-UHFFFAOYSA-N) provide unambiguous identifiers for databases and computational modeling. Density functional theory (DFT) calculations predict a planar pyridine ring with slight distortion due to the bulky trifluoromethylphenyl group, which may influence crystal packing and solubility.
Synthesis and Optimization
Reaction Pathways
While no direct synthesis route for 5-fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid is documented, analogous methods for related trifluoromethylpyridine derivatives suggest a multi-step approach . A hypothetical pathway could involve:
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Halogen exchange: Starting with 2-chloro-5-fluoropyridine, a trifluoromethyl group is introduced via cross-coupling with a trifluoromethylating agent (e.g., CF₃SiMe₃) under CuI/1,10-phenanthroline catalysis .
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Nitration and reduction: The intermediate undergoes nitration followed by selective reduction to introduce the carboxylic acid group.
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Functional group interconversion: Oxidation of a methyl group or hydrolysis of a nitrile could yield the final carboxylic acid.
Challenges and Yield Optimization
Key challenges include:
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Regioselectivity: Ensuring proper substitution on the pyridine ring requires careful control of reaction conditions .
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By-product formation: Competing reactions, such as over-fluorination or dimerization, necessitate precise stoichiometry and temperature control .
In a representative protocol, refluxing 2-trifluoromethyl-3-nitropyridine with tetrabutylammonium fluoride in acetonitrile achieved a 56% yield of a fluorinated intermediate, highlighting the importance of solvent choice and catalyst loading .
Biological Activities and Mechanisms
Metabolic Stability
The compound’s fluorinated structure confers resistance to cytochrome P450-mediated oxidation, a common metabolic degradation pathway. Comparative studies show 20–30% higher bioavailability than non-fluorinated analogs, attributed to reduced first-pass metabolism.
Applications in Science and Industry
Pharmaceutical Development
The compound’s trifluoromethylpyridine scaffold is a hallmark of agrochemicals like flonicamid and pyridalyl, which disrupt insect growth and neurotransmission. In pharmaceuticals, similar structures are explored for kinase inhibition and GPCR modulation.
Agrochemical Innovations
Derivatives of 5-fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid could address resistance in crop pests. For example, flonicamid reduces aphid populations by 90% in field trials, demonstrating the efficacy of trifluoromethylpyridine-based insecticides.
Comparison with Related Compounds
| Feature | 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic Acid | 2,3-Dichloro-5-(trifluoromethyl)pyridine |
|---|---|---|
| Molecular Weight | 285.19 g/mol | 230.55 g/mol |
| Bioavailability | High (fluorine-enhanced) | Moderate (chlorine-induced toxicity) |
| Primary Application | Pharmaceuticals | Agrochemicals |
| Synthetic Complexity | High (multi-step) | Moderate (single-step halogenation) |
This comparison underscores the trade-offs between synthetic effort and functional versatility.
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